molecular formula C11H19N3 B8294728 4-Amino-2-n-butyl-5-ethyl-6-methylpyrimidine

4-Amino-2-n-butyl-5-ethyl-6-methylpyrimidine

Cat. No. B8294728
M. Wt: 193.29 g/mol
InChI Key: QSZHGELHDYYCNW-UHFFFAOYSA-N
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Patent
US05100897

Procedure details

The title compound prepared from 2-butyl-4-chloro-5-ethyl-6-methylpyrimidine (from Example 18) upon treatment with alcoholic ammonia as described by Marshall and Walker (J. Chem. Soc., 1951, 1004).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[N:10]=[C:9](Cl)[C:8]([CH2:12][CH3:13])=[C:7]([CH3:14])[N:6]=1)[CH2:2][CH2:3][CH3:4].[NH3:15]>>[NH2:15][C:9]1[C:8]([CH2:12][CH3:13])=[C:7]([CH3:14])[N:6]=[C:5]([CH2:1][CH2:2][CH2:3][CH3:4])[N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=NC(=C(C(=N1)Cl)CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1CC)C)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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